Cas no 868540-16-3 ((S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid)

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid structure
868540-16-3 structure
Product Name:(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid
CAS-Nr.:868540-16-3
MF:C31H42N4O6
MW:566.688388347626
MDL:MFCD28137654
CID:1857275
Update Time:2024-10-26

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (alphaS)-alpha-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine
    • (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
    • (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenyipropanoic acid
    • Carfilzomib intermediate
    • L-Phenylalanine, (αS)-α-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-
    • C31H42N4O6
    • MIVQDKORYUSPTQ-QKDODKLFSA-N
    • AK174053
    • 2964AH
    • (
    • AS)-
    • A-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-
    • ((S)-2-(2-morpholinoacetamido)-4-phenylbutanoyl)-L-leucyl-L-phenylalanine
    • (S)-Benzyl 2-((S)-4-m
    • (2S)-2-[[(2S)-4-Methyl-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanoyl]a
    • (αS)-α-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine (ACI)
    • L-Phenylalanine, (αS)-α-[(4-morpholinylacetyl)amino]benzenebutanoyl-L-leucyl- (9CI)
    • (S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid
    • MDL: MFCD28137654
    • Inchi: 1S/C31H42N4O6/c1-22(2)19-26(30(38)34-27(31(39)40)20-24-11-7-4-8-12-24)33-29(37)25(14-13-23-9-5-3-6-10-23)32-28(36)21-35-15-17-41-18-16-35/h3-12,22,25-27H,13-21H2,1-2H3,(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1
    • InChI-Schlüssel: MIVQDKORYUSPTQ-QKDODKLFSA-N
    • Lächelt: [C@H](NC(=O)CN1CCOCC1)(CCC1C=CC=CC=1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(=O)O)CC1C=CC=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 566.31000
  • Anzahl der Spender von Wasserstoffbindungen: 4
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 15
  • Komplexität: 835
  • Topologische Polaroberfläche: 137

Experimentelle Eigenschaften

  • Siedepunkt: 865.6°C at 760 mmHg
  • PSA: 137.07000
  • LogP: 2.88980

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Sicherheitsinformationen

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM163915-1g
((S)-2-(2-morpholinoacetamido)-4-phenylbutanoyl)-L-leucyl-L-phenylalanine
868540-16-3 95%
1g
$673 2021-06-09
Alichem
A019115946-100mg
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
100mg
$190.80 2023-08-31
Alichem
A019115946-250mg
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
250mg
$405.82 2023-08-31
Alichem
A019115946-1g
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
1g
$995.86 2023-08-31
abcr
AB456007-100 mg
(alphaS)-alpha-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine; .
868540-16-3
100MG
€345.30 2023-07-18
abcr
AB456007-250 mg
(alphaS)-alpha-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine; .
868540-16-3
250MG
€525.10 2023-07-18
abcr
AB456007-1 g
(alphaS)-alpha-[(4-Morpholinylacetyl)amino]benzenebutanoyl-L-leucyl-L-phenylalanine; .
868540-16-3
1g
€1,246.00 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S57630-250mg
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
250mg
¥660.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S57630-1g
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
1g
¥2860.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S57630-100mg
(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid
868540-16-3 95%
100mg
¥405.0 2024-07-18

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  5 min, rt; overnight, rt
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ;  30 min, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
1.4 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluoroph… Solvents: Dimethylformamide ;  overnight, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
1.6 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluoroph… Solvents: Dimethylformamide ;  overnight, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ;  15 min, rt
1.8 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluoroph… Solvents: Dimethylformamide ;  overnight, rt
1.9 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol Solvents: Dichloromethane ;  30 min, rt
Referenz
Potential peptidic proteasome inhibitors by incorporation of an electrophilic trap based on amino acid derived α-substituted sulfonyl fluorides
Herrero Alvarez, Natalia; et al, Bioorganic & Medicinal Chemistry, 2017, 25(19), 5055-5063

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Referenz
Synthesis of cafilzomib
He, Hai-bing; et al, Huaxue Shiji, 2016, 38(12), 1219-1223

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  30 min, rt
Referenz
Development of Novel Epoxyketone-Based Proteasome Inhibitors as a Strategy To Overcome Cancer Resistance to Carfilzomib and Bortezomib
Lee, Min Jae; et al, Journal of Medicinal Chemistry, 2019, 62(9), 4444-4455

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, 0 °C → rt
Referenz
Preparation and biological evaluation of soluble tetrapeptide epoxyketone proteasome inhibitors
Lei, Meng; et al, Bioorganic & Medicinal Chemistry, 2019, 27(18), 4151-4162

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Raw materials

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Preparation Products

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:868540-16-3)(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid
Bestellnummer:A863023
Bestandsstatus:in Stock
Menge:1g/5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:38
Preis ($):250.0/800.0
Email:sales@amadischem.com

(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:868540-16-3)(S)-2-((S)-4-Methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic Acid
A863023
Reinheit:99%/99%
Menge:1g/5g
Preis ($):250.0/800.0
Email